molecular formula C13H24 B14686175 1-[(Z)-hex-1-enyl]-2-methylcyclohexane CAS No. 34611-77-3

1-[(Z)-hex-1-enyl]-2-methylcyclohexane

Cat. No.: B14686175
CAS No.: 34611-77-3
M. Wt: 180.33 g/mol
InChI Key: AOTSAWDDMPEWGA-POHAHGRESA-N
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Description

1-[(Z)-Hex-1-enyl]-2-methylcyclohexane is a cyclohexane derivative featuring two substituents: a methyl group at position 2 and a (Z)-configured hex-1-enyl group at position 1. The Z stereochemistry indicates that the higher-priority groups on the double bond (the cyclohexane ring and the hexyl chain) are on the same side, introducing steric and electronic effects that influence its physical and chemical behavior. The molecular formula is C₁₃H₂₄, with a molecular weight of 180.36 g/mol. Its structure combines the rigidity of the cyclohexane ring with the flexibility of the hexenyl chain, making it a subject of interest in conformational analysis and stereoselective synthesis .

Properties

CAS No.

34611-77-3

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

1-[(Z)-hex-1-enyl]-2-methylcyclohexane

InChI

InChI=1S/C13H24/c1-3-4-5-6-10-13-11-8-7-9-12(13)2/h6,10,12-13H,3-5,7-9,11H2,1-2H3/b10-6-

InChI Key

AOTSAWDDMPEWGA-POHAHGRESA-N

Isomeric SMILES

CCCC/C=C\C1CCCCC1C

Canonical SMILES

CCCCC=CC1CCCCC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-hex-1-enyl]-2-methylcyclohexane typically involves the following steps:

    Formation of the hex-1-enyl group: This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.

    Cyclohexane ring formation: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring.

    Substitution reactions: The hex-1-enyl group and the methyl group are introduced onto the cyclohexane ring through substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of precursors, followed by selective functionalization of the cyclohexane ring. The use of high-pressure reactors and specialized catalysts can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-hex-1-enyl]-2-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Catalytic hydrogenation can reduce the double bond in the hex-1-enyl group, converting it to a saturated alkyl chain.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms onto the cyclohexane ring or the hex-1-enyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Bromine (Br₂), chlorine (Cl₂)

Major Products

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated alkyl chains

    Substitution: Halogenated cyclohexanes and alkenes

Scientific Research Applications

1-[(Z)-hex-1-enyl]-2-methylcyclohexane has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[(Z)-hex-1-enyl]-2-methylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 1-[(Z)-hex-1-enyl]-2-methylcyclohexane with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₃H₂₄ 180.36 2-methyl, (Z)-hex-1-enyl Z stereochemistry, bulky substituents
1-Methylcyclohexane C₇H₁₄ 98.19 1-methyl Simple alkyl substituent
1-Hex-1-enylcyclohexane C₁₂H₂₂ 166.31 Hex-1-enyl (E/Z not specified) Less steric bulk than target compound
2-Methylcyclohexanemethanol C₈H₁₆O 128.21 2-methyl, hydroxymethyl Polar functional group (hydroxyl)
trans-2-(Hex-1-enyl)cyclopropanemethanol C₁₀H₁₈O 154.25 Hex-1-enyl, hydroxymethyl, cyclopropane High ring strain, polar group

Conformational Analysis

  • This compound: The bulky (Z)-hexenyl group preferentially adopts an equatorial position to minimize 1,3-diaxial strain, while the methyl group at position 2 also favors equatorial orientation.
  • 1-Methylcyclohexane: The methyl group adopts equatorial positioning, with a conformational free energy (ΔG) of ~7.1 kJ/mol for axial-to-equatorial interconversion, as established in studies on 1-methylcyclohexanol analogs .
  • cis-1-[(R)-sec-Butyl]-2-methylcyclohexane : The sec-butyl group creates significant steric hindrance, forcing the cyclohexane ring into a distorted chair conformation. Comparatively, the hexenyl group in the target compound offers more conformational flexibility due to its extended chain .

Physical and Chemical Properties

  • Boiling Point/Solubility: The hexenyl group increases hydrophobicity, reducing solubility in polar solvents compared to 2-methylcyclohexanemethanol (which has a hydrophilic hydroxyl group) .
  • Reactivity : The (Z)-hexenyl double bond is less reactive in electrophilic additions than E isomers due to steric shielding of the π-bond . This contrasts with compounds like triethyl((E)-1-(2-nitrophenyl)hex-1-enyl)silane, where the E configuration facilitates catalytic hydrogenation .

Stereochemical Considerations

  • The Z configuration in the target compound reduces symmetry, leading to a lower melting point than its E counterpart. Similar trends are observed in cyclopropane derivatives like (1S,2S)-2-[(Z)-hex-1-enyl]cyclopropanecarbaldehyde, where Z isomers exhibit distinct NMR chemical shifts .
  • Chiral centers in analogs such as cis-1-[(R)-sec-butyl]-2-methylcyclohexane result in complex isomerism, whereas the target compound’s chirality arises solely from the Z double bond .

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